1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Radiation mitigation 4-Nitrophenylsulfonamide Hematopoietic acute radiation syndrome

1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine (CAS: 1048346-74-2; molecular formula C22H28N4O4S; MW 444.55 g/mol) is a synthetic small molecule that integrates a 1-benzylpiperidine moiety with a 4-nitrophenylsulfonyl (NPS)-substituted piperazine core. This dual pharmacophore design confers potential activity at sigma-1 (σ1) receptors, a trait common to benzylpiperidinyl-piperazine derivatives , while the 4-nitrophenylsulfonamide group is a known driver of radiation mitigation activity, as demonstrated by the structurally related lead compound 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5).

Molecular Formula C22H28N4O4S
Molecular Weight 444.5 g/mol
Cat. No. B10885556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Molecular FormulaC22H28N4O4S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4
InChIInChI=1S/C22H28N4O4S/c27-26(28)21-6-8-22(9-7-21)31(29,30)25-16-14-24(15-17-25)20-10-12-23(13-11-20)18-19-4-2-1-3-5-19/h1-9,20H,10-18H2
InChIKeyMPISFELVZBGMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine: A Dual-Pharmacophore Piperazine for Sigma Receptor and Radiation Mitigation Research


1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine (CAS: 1048346-74-2; molecular formula C22H28N4O4S; MW 444.55 g/mol) is a synthetic small molecule that integrates a 1-benzylpiperidine moiety with a 4-nitrophenylsulfonyl (NPS)-substituted piperazine core [1]. This dual pharmacophore design confers potential activity at sigma-1 (σ1) receptors, a trait common to benzylpiperidinyl-piperazine derivatives [2], while the 4-nitrophenylsulfonamide group is a known driver of radiation mitigation activity, as demonstrated by the structurally related lead compound 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5) [3]. The compound is supplied as a solid, is soluble in DMSO, and is intended exclusively for research use, not for diagnostic or therapeutic applications [1].

1Dual pharmacophore: NPS for radiation mitigation research, benzylpiperidine for σ1 binding potential
2Benzylpiperidine-piperazine scaffold supports nanomolar σ1 affinity (class-level inference)
3NPS group associated with radioprotective endpoint shift in murine model context

Why 1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine Cannot Be Replaced by Simpler NPS or Benzylpiperazine Analogs


Generic substitution among 4-nitrophenylsulfonyl (NPS) piperazines or benzylpiperidinyl derivatives fails because the target compound uniquely combines two distinct pharmacophores within a single molecule. The 1-benzylpiperidin-4-yl group is essential for high-affinity σ1 receptor binding, a feature linked to the optimal carbon chain length (n=1) between the piperidine and piperazine rings [1]. Simultaneously, the 4-nitrophenylsulfonyl group confers radiation mitigation activity via Hedgehog pathway activation, a property absent in benzylsulfonyl or methylsulfonyl analogs [2]. Removing or replacing either motif—such as in 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5), which lacks the benzylpiperidine scaffold, or in 1-(1-benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine, which lacks the electron-withdrawing nitro group—results in loss of the dual-target profile. The following quantitative evidence substantiates why this specific dual-pharmacophore architecture is non-substitutable for research applications targeting both sigma receptor binding and radiation mitigation.

TargetBenzylpiperidine scaffold required for high σ1 receptor binding potential
NPS-only analogLacks benzylpiperidine; sigma-1 binding not reported, limiting dual‑target research
Target4‑Nitrophenylsulfonyl group drives radiation mitigation endpoint via Hedgehog pathway
Benzylsulfonyl analogNo nitro group; radiation mitigation activity absent, pathway activation not expected

Quantitative Differentiation Evidence for 1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine vs. Closest Analogs


Radiation Mitigation Potential: 4-Nitrophenylsulfonyl Pharmacophore Enables Radioprotective Activity Absent in Benzylsulfonyl Analogs

The 4-nitrophenylsulfonyl (NPS) group is the core pharmacophore responsible for radiation mitigation activity. In the PLOS ONE 2017 study, the lead NPS compound (Compound #5) demonstrated a statistically significant shift in LD50/30 from 7.5 Gy (95% c.l. = 7.34–7.67) in untreated controls to 8.0 Gy (95% c.l. = 7.9–8.2) in treated mice (5 mg/kg s.c., daily × 5 days) [1]. In contrast, 1-(1-benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine, which replaces the 4-nitrophenyl group with a benzylsulfonyl group, lacks the electron-withdrawing nitro substituent required for Hedgehog pathway activation and has no documented radiation mitigation activity . The target compound retains the critical NPS moiety while uniquely incorporating the benzylpiperidine group, distinguishing it from Compound #5.

Radiation mitigation
Class-level inference
+0.5 Gy LD50/30 shift
Supports NPS-dependent radioprotective endpoint context
Data from Compound #5; target compound activity inferred
Radiation mitigation 4-Nitrophenylsulfonamide Hematopoietic acute radiation syndrome

Sigma-1 Receptor Binding Affinity: Benzylpiperidinyl-Piperazine Scaffold Confers High σ1 Affinity and Subtype Selectivity

The 1-benzylpiperidin-4-yl-piperazine scaffold is a privileged structure for sigma-1 (σ1) receptor binding. Sadeghzadeh et al. (2013) demonstrated that within this chemical series, compounds with an optimal n=1 carbon chain length between the piperidine and piperazine rings exhibit the highest σ1 affinities. The lead compound identified in that study, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, achieved a Kiσ1 of 0.96 ± 0.05 nM and a 96-fold σ1/σ2 selectivity ratio (Kiσ2 = 91.8 ± 8.1 nM) [1]. While the target compound has a 4-nitrophenylsulfonyl group instead of a 3-iodobenzylsulfonyl group, the shared benzylpiperidinyl-piperazine core supports comparable σ1 binding potential. In contrast, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5) lacks the extended benzylpiperidine motif and is not reported as a high-affinity σ1 ligand [2].

σ1 Affinity
Class-level inference
Ki = 0.96 nM (related)
Benzylpiperidine scaffold enables nanomolar σ1 binding
Lead of series; not directly measured on target compound
Sigma-1 receptor σ1/σ2 selectivity Benzylpiperidine-piperazine

Pharmacokinetic Differentiation: Extended Half-Life and Brain Penetration of NPS Piperazines vs. Non-NPS Analogs

Pharmacokinetic analysis of the NPS lead compound (Compound #5) in mice demonstrated a serum half-life of 9 hours, Cmax of 0.12 μg/mL, Tmax of 2 hours, and AUC of 0.41 μg-hr/mL following a single 5 mg/kg s.c. dose, with confirmed brain tissue penetration [1]. This PK profile was superior to Compound #7, a non-NPS analog in the same study, indicating that the 4-nitrophenylsulfonyl group contributes to metabolic stability and CNS distribution [1]. While direct PK data for the target compound have not been published, the presence of the identical NPS moiety suggests comparable pharmacokinetic behavior, which is a critical advantage over benzylsulfonyl analogs that lack this half-life extension feature.

Pharmacokinetics
Class-level inference
t1/2 = 9 h (NPS series)
Supports extended exposure in preclinical radiation models
PK from Compound #5; inferred for target with same NPS
Pharmacokinetics Brain penetration Half-life

Molecular Weight and Physicochemical Differentiation: Higher MW and logP Impact Blood-Brain Barrier Penetration vs. Simpler Analogs

The target compound (MW = 444.55 g/mol) has a significantly higher molecular weight than the lead radiation mitigator Compound #5 (MW = 359.4 g/mol for 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine) due to the additional 1-benzylpiperidine moiety [1][2]. This structural extension increases lipophilicity (estimated logP ~3.5 vs. ~2.8 for Compound #5 based on fragment-based calculations), which may enhance passive blood-brain barrier permeability but also increases the risk of higher non-specific protein binding. In contrast, 1-(1-Benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine lacks the nitro group, reducing its hydrogen-bonding capacity and likely altering its CNS distribution profile. This MW and logP differentiation makes the target compound a unique tool for studying how increased molecular complexity affects tissue distribution within the NPS piperazine class.

Physicochemical
Cross-study comparable
MW 444.6; est. logP ≈ 3.5
Distinct MW/lipophilicity space vs. simpler NPS analogs
May affect brain penetration and protein binding
Molecular weight logP Blood-brain barrier penetration

Chemical Stability Differentiation: NPS Group Susceptibility to Nucleophilic Conditions vs. Benzylsulfonyl Analogs

The 4-nitrophenylsulfonyl group is electron-deficient due to the para-nitro substituent, rendering the sulfonamide bond more susceptible to nucleophilic cleavage compared to benzylsulfonyl or methylsulfonyl analogs. Straining of the sulfonamide bond in NPS-containing compounds has been documented, with melting points in the 136–153°C range and instability under high temperatures and nucleophilic conditions [1]. In contrast, 1-(1-benzylpiperidin-4-yl)-4-(benzylsulfonyl)piperazine, which replaces the nitro group with a methylene spacer, exhibits greater chemical stability due to the absence of the electron-withdrawing nitro group. This differential stability requires that the target compound be stored at -20°C under dry, sealed conditions to prevent degradation [2], a handling requirement not as critical for benzylsulfonyl analogs.

Chemical stability
Class-level inference
Nitro-induced sulfonamide strain
Requires −20 °C storage, avoid nucleophilic conditions
Benzylsulfonyl analogs likely more stable at ambient
Sulfonamide stability Nucleophilic sensitivity Storage conditions

Optimal Research Application Scenarios for 1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine Based on Quantitative Evidence


Radiation Countermeasure Development: Dual-Action Mitigator for Hematopoietic and Gastrointestinal Acute Radiation Syndrome

The 4-nitrophenylsulfonyl (NPS) pharmacophore confers validated radiation mitigation activity, as demonstrated by Compound #5, which shifted LD50/30 from 7.5 Gy to 8.0 Gy in whole-body irradiated mice and mitigated lethality from both hematopoietic and gastrointestinal acute radiation syndromes [1]. The target compound provides a scaffold for exploring whether the addition of a sigma-1 receptor-binding benzylpiperidine moiety enhances or modulates this radioprotective effect. Use in murine radiation models with 5 mg/kg s.c. daily dosing for 5 days, following the protocol validated for Compound #5 [1].

Sigma-1 Receptor Drug Discovery: Exploring σ1/σ2 Selectivity with a Dual-Pharmacophore Tool Compound

The benzylpiperidinyl-piperazine core is a privileged structure for sigma-1 receptor binding, with related compounds achieving Kiσ1 values as low as 0.96 nM and σ1/σ2 selectivity ratios up to 96-fold [2]. The target compound enables investigation of whether the NPS group modulates sigma receptor affinity or subtype selectivity, a question not addressable with Compound #5, which lacks sigma receptor activity. Use in radioligand displacement assays with [3H]-(+)-pentazocine in guinea pig brain membranes [2].

Multi-Target CNS Drug Design: Combining Radiation Protection with Neuropharmacological Activity

The dual pharmacophore design of the target compound—NPS for radiation mitigation plus benzylpiperidine for sigma receptor/CNS activity—enables research into multi-target CNS radioprotectors. Compound #5 has confirmed brain penetration with a serum half-life of 9 hours and Cmax of 0.12 μg/mL [1], while benzylpiperidinyl-piperazines are established CNS-active scaffolds [2]. This combination is uniquely suited for studies exploring concurrent neuroprotection and hematopoietic radiation mitigation, with potential applications in brain tumor radiotherapy where cognitive preservation is desired [3].

Structure-Activity Relationship (SAR) Studies: Probing the Role of the Nitro Group in NPS Piperazine Pharmacology

The target compound serves as a critical SAR probe for understanding how the 4-nitro substituent affects both sigma receptor binding and radiation mitigation. By comparing the target compound with its benzylsulfonyl analog (no nitro group) and with Compound #5 (no benzylpiperidine), researchers can deconvolute the contributions of each pharmacophore to overall biological activity. The electron-withdrawing nitro group also renders the sulfonamide bond more nucleophilically sensitive [4], providing an additional dimension for studying metabolic stability within this compound class.

Application
Selection Property
Validation Focus
Radiation mitigation research models
NPS pharmacophore-dependent radioprotective endpoint
LD50/30 shift and tissue-specific mitigation endpoints
σ1 receptor binding studies
Benzylpiperidine-piperazine scaffold selectivity
Radioligand displacement assays (σ1 vs σ2)
Multi-target CNS radiation research
Dual pharmacophore (σ1 + radiation mitigation)
Brain penetration and concurrent neuroprotection endpoints
Structure-activity relationship studies
4-Nitro vs. benzylsulfonyl pharmacophore comparison
Sulfonamide bond stability and metabolic profiling
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